(S)-Benzyl 1-((S)-2-(((R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)pyrrolidine-2-carboxylate
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Overview
Description
This usually includes the IUPAC name, other names (if any), and the class of compounds it belongs to.
Synthesis Analysis
This involves the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield.Molecular Structure Analysis
This involves the study of the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, etc.Chemical Reactions Analysis
This involves the study of the chemical reactions the compound undergoes, including its reactivity and stability.Physical And Chemical Properties Analysis
This includes the study of the compound’s physical and chemical properties like melting point, boiling point, solubility, etc.Scientific Research Applications
Biological Activity and Drug Discovery
Pyrrolidine Derivatives in Drug Discovery : Pyrrolidine, a core structure in the compound of interest, is recognized for its versatility in medicinal chemistry. The pyrrolidine ring is often utilized in the development of central nervous system agents, showcasing the potential of pyrrolidine derivatives in facilitating memory processes and attenuating cognitive function impairment (Veinberg et al., 2015). This highlights the compound's relevance in exploring therapeutic agents for neurological conditions.
Analytical Methods in Pharmacokinetics and Pharmacodynamics : The detailed understanding of pharmacokinetics and pharmacodynamics is crucial for drug development. Reviews on methods used for estimating compounds in biological matrices shed light on the importance of analytical techniques in drug research, ensuring the efficacy and safety of pharmacological agents (Sharma et al., 2021).
Mechanistic Insights and Applications
Metabolism and Biodegradation Studies : Research on the metabolism and biodegradation pathways of various compounds, including ethers and esters, informs the environmental and physiological fate of chemical agents. Such studies are relevant for understanding the degradation and potential environmental impact of complex compounds (Thornton et al., 2020).
Synthesis and Function of Bioactive Compounds : The synthesis and application of bioactive heterocyclic compounds, such as quinazolines and pyrimidines, demonstrate the significance of structural diversity in developing optoelectronic materials and therapeutic agents. These studies provide a foundation for exploring the synthesis and functional applications of complex molecules, including those similar to the compound of interest (Lipunova et al., 2018).
Safety And Hazards
This involves the study of the compound’s toxicity, environmental impact, handling precautions, etc.
Future Directions
This involves potential future research directions, such as new synthesis methods, applications, etc.
For a comprehensive analysis of a specific compound, I would recommend consulting scientific literature or databases. Please note that not all compounds will have information available on all these aspects, especially if they are not widely studied. If you have any other questions or need information on a different compound, feel free to ask!
properties
IUPAC Name |
benzyl (2S)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O5/c1-3-33-26(31)23(17-16-21-11-6-4-7-12-21)28-20(2)25(30)29-18-10-15-24(29)27(32)34-19-22-13-8-5-9-14-22/h4-9,11-14,20,23-24,28H,3,10,15-19H2,1-2H3/t20-,23+,24-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFVAAUZTGRTKL-ZTCOLXNVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Benzyl 1-((S)-2-(((R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)pyrrolidine-2-carboxylate |
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